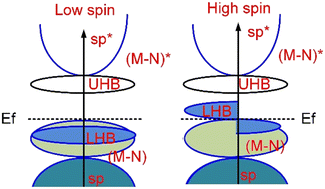Spin-state reconfiguration of single-atom dimers via superexchange interactions enables nitrate reduction to ammonia
Catalysis Science & Technology Pub Date: 2023-10-06 DOI: 10.1039/D3CY01232H
Abstract
An electrochemical strategy for the reduction of nitrate to ammonia plays a critical role in reducing nitrate pollutants, but it faces the difficulty of multiple competing reactions and nitrate adsorption on catalyst surfaces. Different from other microstructural methods, this work focuses on spin-related electronic reconfiguration of diatomic catalysts via their superexchange interaction to regulate the bonding interaction and orbital hybridization with intermediates. The analysis of spin-related electronic structures demonstrates that the catalytic activity of single-atom dimers with a high spin state is more stable than that with a low-spin configuration. Meanwhile, the unblocked electron migration and very short interacting distances help the reactants acquire half-filled 3d-electrons more easily, leading to a lower activation energy. This work provides a new insight into the spin-related multi-electron reaction kinetics.


Recommended Literature
- [1] Enantioselective methodologies for the synthesis of spiro compounds
- [2] Synergistic effect of graphene as a co-catalyst for enhanced daylight-induced photocatalytic activity of Zn0.5Cd0.5S synthesized via an improved one-pot co-precipitation-hydrothermal strategy†
- [3] Anode potential controlled mechanism of oxidation of 9,10-dimethylanthracene
- [4] Phytotoxic compounds produced by Fusarium equiseti. Part V. Transformation products of 4β,15-diacetoxy-3α,7α-dihydroxy-12,13-epoxytrichothec-9-en-8-one and the structures of nivalenol and fusarenone
- [5] Hydrodeoxygenation of biodiesel-related fatty acid methyl esters to diesel-range alkanes over zeolite-supported ruthenium catalysts†
- [6] An unusual chiral 3D inorganic connectivity featuring a {Pb18} wheel: rapid and highly selective and sensitive sensing of Co(ii)†
- [7] HBT-based turn-on fluorescent probe for discrimination of homocysteine from glutathione/cysteine and its bioimaging applications†
- [8] Functional conductive nanomaterials via polymerisation in nano-channels: PEDOT in a MOF†
- [9] The π-donor/acceptor trans effect on NO release in ruthenium nitrosyl complexes: a computational insight†
- [10] Construction of a hierarchical BiOBr/C3N4 S-scheme heterojunction for selective photocatalytic CO2 reduction towards CO†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 14132-51-5
-
CAS no.: 121578-13-0









